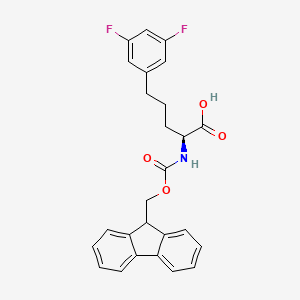
4,4'-((4-Chlorophenyl)methylene)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((4-Chlorophenyl)methylene)dianiline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with a chlorophenyl group attached to the methylene carbon. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((4-Chlorophenyl)methylene)dianiline typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents such as ethanol or methanol to facilitate the reaction.
化学反応の分析
Types of Reactions:
Oxidation: 4,4’-((4-Chlorophenyl)methylene)dianiline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aniline nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
4,4’-((4-Chlorophenyl)methylene)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and resins, particularly in the automotive and aerospace industries.
作用機序
The mechanism of action of 4,4’-((4-Chlorophenyl)methylene)dianiline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes by forming reactive intermediates that can damage cellular components.
類似化合物との比較
4,4’-Methylenedianiline: Similar structure but lacks the chlorophenyl group.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer production.
Uniqueness: 4,4’-((4-Chlorophenyl)methylene)dianiline is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific chemical modifications are required.
特性
分子式 |
C19H17ClN2 |
|---|---|
分子量 |
308.8 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C19H17ClN2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,21-22H2 |
InChIキー |
HNMRVPBVTUOJOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



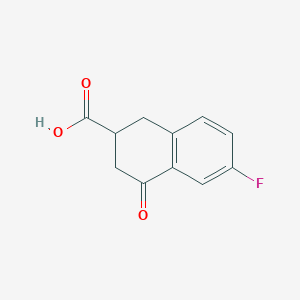
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
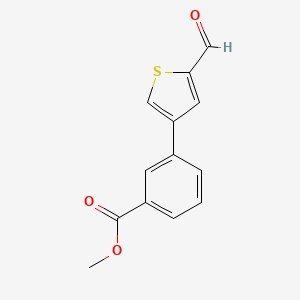
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
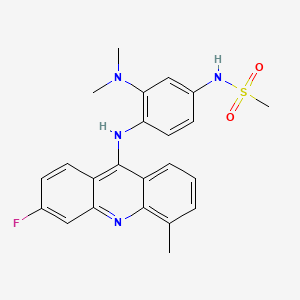
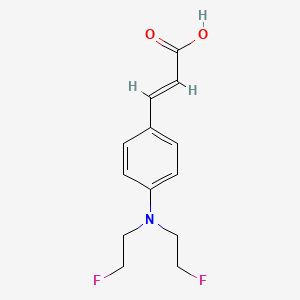
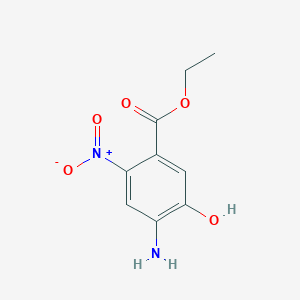
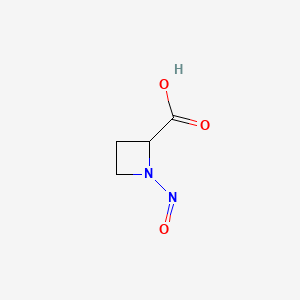
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
